

# Flavoxate pharmacokinetics absorption metabolism excretion

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## Compound Focus: Flavoxate

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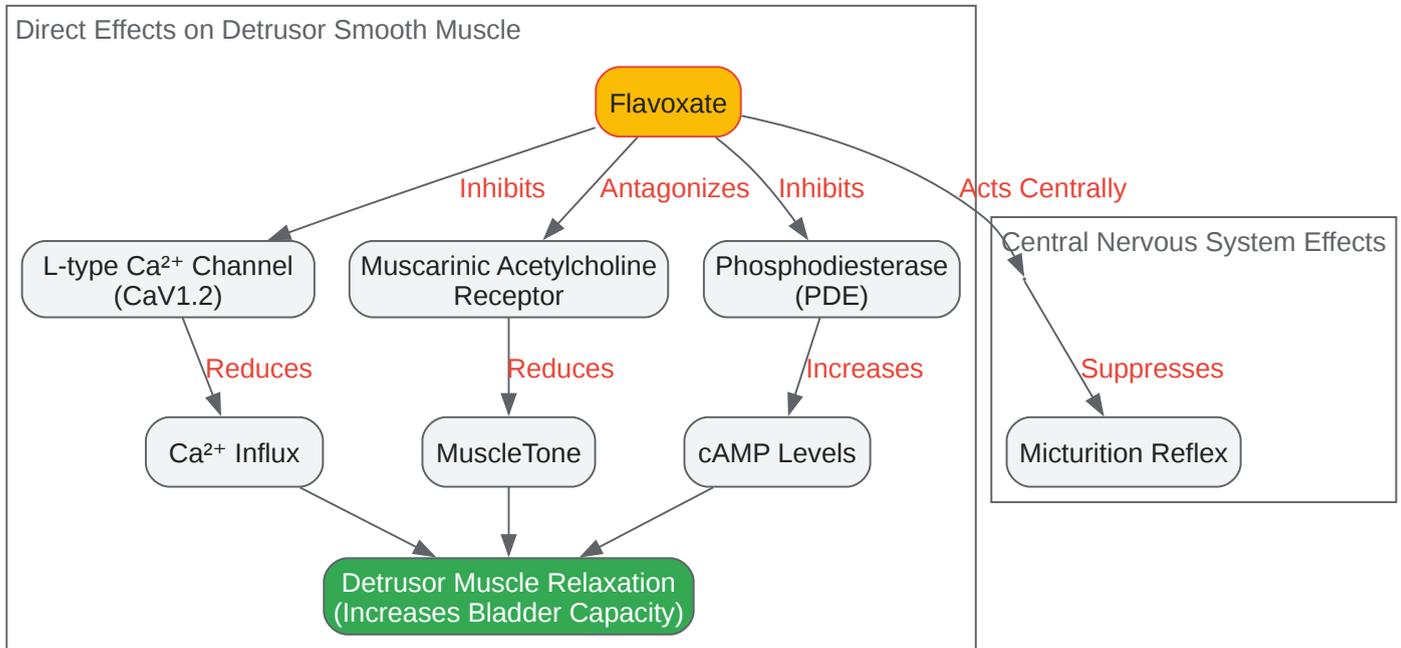
## Pharmacokinetic Data Summary

The following table summarizes the quantitative and qualitative pharmacokinetic data available for **Flavoxate**.

Parameter	Available Data	Details / Notes
<b>Absorption</b>	Well-absorbed from the GI tract [1] [2]	Onset of action: ~55 minutes; Peak effect: ~112 minutes [2]. Absorption is unaffected by food [1].
<b>Distribution</b>	Not fully characterized	Volume of distribution and protein binding data are not available in the searched literature [1].
<b>Metabolism</b>	Not fully characterized	Specific metabolic pathways and enzymes involved are not detailed in the searched literature.
<b>Excretion</b>	Primarily renal	57% of an oral dose excreted in urine within 24 hours [1] [2]. Data on half-life and clearance are not available [1].

## Experimental Insights into Mechanism of Action

While a full ADME profile is lacking, research provides insight into **Flavoxate**'s complex mechanism of action, which underpins its therapeutic effect. The following diagram illustrates the key pathways and targets identified in experimental studies.



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The diagram above shows the multi-target mechanism of action of **Flavoxate**, involving both central and peripheral pathways that contribute to detrusor muscle relaxation [3] [4].

## Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.

## Protocol: Investigating Effects on Human Detrusor Smooth Muscle

This methodology examines the direct spasmodic effect of **Flavoxate** on muscle strips [4].

- **1. Tissue Preparation:** Obtain human detrusor strips from patients (with ethical approval). Quickly transfer segments into a modified **Physiological Salt Solution (PSS)**.
- **2. Tension Measurement:** Mount strips in an organ bath with oxygenated PSS at 36-37°C. Apply an initial tension of 0.5 g and allow to equilibrate for ~1 hour until basal tone is stable.
- **3. Contraction Induction & Drug Application:** Induce contraction by applying high-K<sup>+</sup> solution (e.g., 10-80 mM) for 2 minutes. To test **Flavoxate**, apply the drug cumulatively (e.g., 100 nM to 30 μM) and observe its inhibitory effect on the K<sup>+</sup>-induced contraction amplitude.
- **4. Data Recording & Analysis:** Record tension using a force transducer connected to a data acquisition system (e.g., MacLab). Normalize contraction amplitude, for instance, to the 80 mM K<sup>+</sup>-induced response in the absence of the drug. Perform statistical analysis (e.g., ANOVA).

## Protocol: Whole-Cell Patch-Clamp on Human Detrusor Myocytes

This protocol details how to study **Flavoxate**'s effect on L-type Ca<sup>2+</sup> channels at a cellular level [4].

- **1. Cell Isolation:** Prepare freshly dispersed single detrusor myocytes from human bladder using enzymatic dispersion and "gentle tapping" methods.
- **2. Electrophysiology Setup:** Use the conventional whole-cell patch-clamp configuration. Maintain experiments at room temperature (21-23°C).
- **3. Solutions:**
  - **Pipette (Internal) Solution:** High Caesium solution (130 mM Cs<sup>+</sup>, 10 mM TEA<sup>+</sup>, 5 mM EGTA, 5 mM ATP, 10 mM HEPES; pH 7.35-7.4 with Tris) to block K<sup>+</sup> channels.
  - **Bath (External) Solution:** 10 mM Ba<sup>2+</sup> as the charge carrier through Ca<sup>2+</sup> channels (10 mM Ba<sup>2+</sup>, 135 mM TEA<sup>+</sup>, 155 mM Cl<sup>-</sup>, 10 mM HEPES; pH 7.35-7.4 with Tris).
- **4. Current Recording & Drug Application:** Voltage-dependent Ba<sup>2+</sup> currents are elicited by depolarizing steps from a holding potential (e.g., -90 mV). Apply **Flavoxate** (e.g., from a 100 mM DMSO stock) cumulatively. Analyze the reduction in peak Ba<sup>2+</sup> current amplitude and shifts in the steady-state inactivation curve.
- **5. Data Processing:** Low-pass filter current data at 500 Hz and sample at 1 ms. Calculate the dissociation constant (K<sub>i</sub>) for drug binding.

## Key Takeaways and Data Gaps

- **Established Data:** **Flavoxate** is well-absorbed and primarily renally excreted. Its multi-modal mechanism involves anticholinergic effects, L-type calcium channel blockade, and phosphodiesterase inhibition [3] [4].
- **Significant Gaps:** Critical parameters including **volume of distribution, protein binding, half-life, systemic clearance, and metabolic fate remain unquantified** in the available literature. These gaps highlight a substantial area for future research.

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## References

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